molecular formula C14H19NO2 B7500513 1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone

1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone

Cat. No. B7500513
M. Wt: 233.31 g/mol
InChI Key: RTSZFAOSHRDVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone, also known as MDPV, is a synthetic cathinone that has gained popularity in the research community due to its potential as a psychoactive drug. MDPV is structurally similar to other cathinones, such as methcathinone and mephedrone, and is known for its stimulant and euphoric effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone in lab experiments is its potency and selectivity as a dopamine and norepinephrine reuptake inhibitor. This allows researchers to study the effects of these neurotransmitters on behavior and physiology. However, one limitation is the potential for abuse and addiction, which may limit its use in certain types of research.

Future Directions

There are several future directions for research on 1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). 1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone has been shown to improve cognitive function in animal models, suggesting that it may have therapeutic potential for ADHD. Additionally, further research is needed to better understand the long-term effects of 1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone use on the brain and behavior.

Synthesis Methods

1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone can be synthesized through a variety of methods, including the Leuckart route, the reductive amination of 3,4-methylenedioxyphenylpropan-2-one, and the reaction of 1-(2-bromophenyl)-2-(1-pyrrolidinyl)-1-propanone with phenyl magnesium bromide. However, the most common method of synthesis involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine.

Scientific Research Applications

1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent and selective reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulant drugs, such as cocaine and amphetamines.
Biochemical and Physiological Effects
1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. Additionally, 1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone has been found to produce rewarding effects in rats, indicating its potential for abuse and addiction.

properties

IUPAC Name

1-(2-methylpiperidin-1-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-12-7-5-6-10-15(12)14(16)11-17-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSZFAOSHRDVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone

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